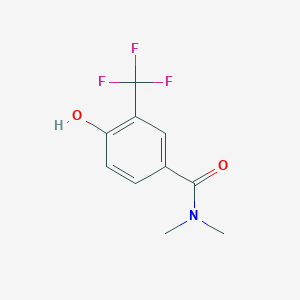
4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzamide structure, which imparts unique chemical properties. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-bromobenzotrifluoride with N,N-dimethylacetamide and carbon monoxide . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzamide
Comparison: 4-Hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzamide structure. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-dimethyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)6-3-4-8(15)7(5-6)10(11,12)13/h3-5,15H,1-2H3 |
Clave InChI |
NJLXBVPULIBFEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(C=C1)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


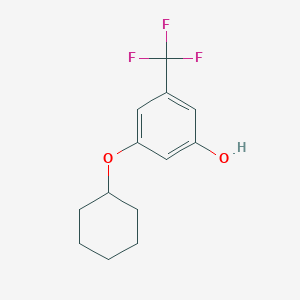
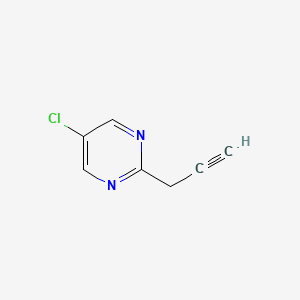
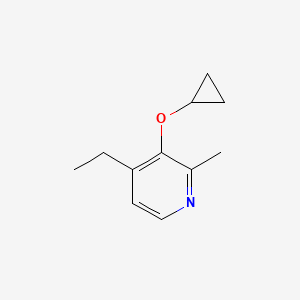
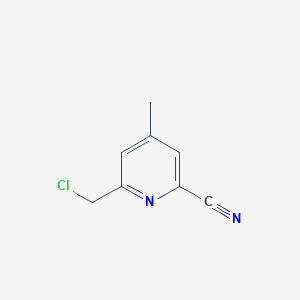
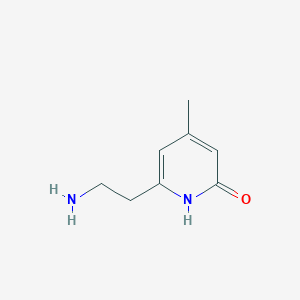
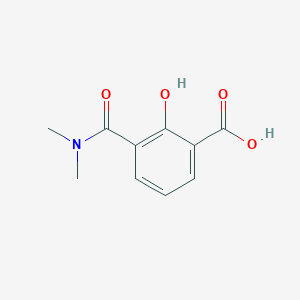
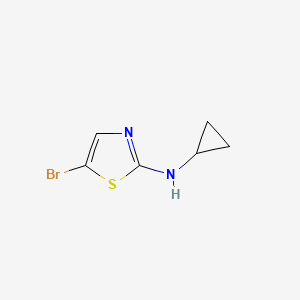
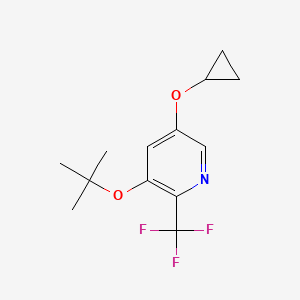
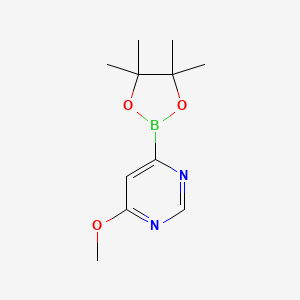
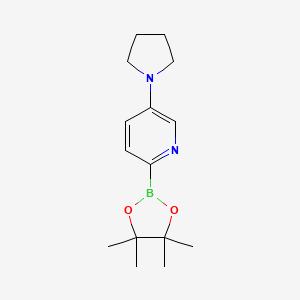
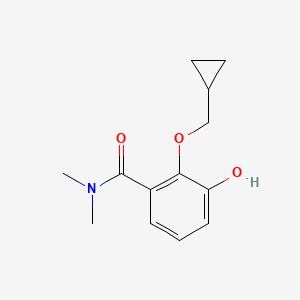
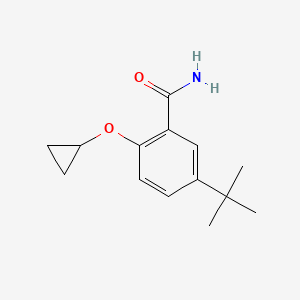
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
